1-Bromo-4-iso-butyloxy-2-methylbenzene
Overview
Description
1-Bromo-4-iso-butyloxy-2-methylbenzene, also known as IBOMB, is a chemical compound that is widely used in scientific research and laboratory experiments. This compound is a colorless, flammable liquid with a faint aromatic odor. It has a molecular weight of 209.12 g/mol and a boiling point of 170°C. IBOMB is a useful reagent for a variety of organic syntheses, such as the synthesis of amines and organic acids. It is also used in a variety of biochemical and physiological experiments, including those related to drug metabolism and pharmacology.
Scientific Research Applications
Organic Synthesis
1-Bromo-4-iso-butyloxy-2-methylbenzene: is a versatile compound used in organic synthesis. It serves as a precursor for various organic reactions, including coupling reactions like the Suzuki-Miyaura reaction . This reaction is pivotal in creating biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
Pharmaceutical Research
In pharmaceutical research, this compound can be utilized to develop new drug candidates. Its structure allows for the attachment of various pharmacophores, which can lead to the discovery of compounds with potential therapeutic effects .
Material Science
The compound’s unique structure is beneficial in material science, particularly in the development of novel polymers and coatings. It can be incorporated into polymer chains to alter physical properties like rigidity, flexibility, and resistance to degradation .
Environmental Science
“1-Bromo-4-iso-butyloxy-2-methylbenzene” may also find applications in environmental science. Researchers can study its breakdown products and their environmental impact, contributing to better waste management and pollution control strategies .
Biotechnology
In biotechnology, this brominated compound could be used in enzyme-catalyzed reactions. Its bromine atom can be selectively replaced by other functional groups under mild conditions, making it a valuable tool for enzyme studies .
Industrial Chemistry
Industrially, “1-Bromo-4-iso-butyloxy-2-methylbenzene” can be used as an intermediate in the synthesis of dyes, resins, and other chemicals. Its reactivity with various industrial reagents makes it a key component in large-scale chemical production processes .
properties
IUPAC Name |
1-bromo-2-methyl-4-(2-methylpropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-8(2)7-13-10-4-5-11(12)9(3)6-10/h4-6,8H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDWVEDPWDHLBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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